メタリン酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

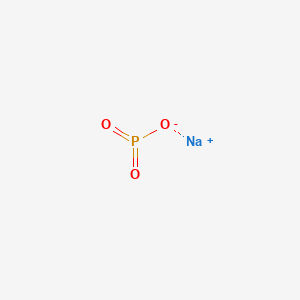

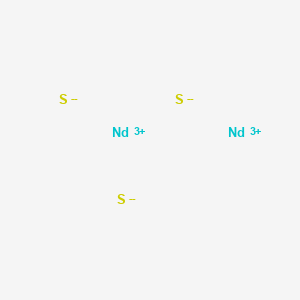

Sodium metaphosphate is an inorganic compound with the chemical formula NaPO₃. It is a type of metaphosphate, which is a salt or ester of metaphosphoric acid. Sodium metaphosphate is commonly found in the form of a white crystalline powder and is known for its high solubility in water. It is used in various industrial applications, including water treatment, food processing, and as a dispersing agent.

科学的研究の応用

Sodium metaphosphate has a wide range of applications in scientific research:

Chemistry: Used as a dispersing agent and a sequestrant to prevent the precipitation of metal ions.

Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a component in dental care products.

Industry: Utilized in water treatment, ceramics, and as a food additive to improve texture and stability.

作用機序

Target of Action

Sodium metaphosphate, also known as Kurrol’s salt, is a high molecular weight, long-chain polyphosphate . It is a white crystalline powder that is soluble in inorganic acids, potassium chloride, and ammonium chloride solutions . The primary targets of sodium metaphosphate are metal ions, particularly calcium and magnesium . It has the ability to form soluble complexes with these metal ions, which is why it is often used as a water softener .

Mode of Action

Sodium metaphosphate interacts with its targets by forming soluble complexes. This interaction is due to the compound’s ability to chelate metal ions . Chelation involves the formation of multiple bonds between a polydentate (multiple-bond-forming) ligand and a single central atom. In this case, the sodium metaphosphate acts as the ligand and the metal ions as the central atom .

Biochemical Pathways

The biochemical pathways affected by sodium metaphosphate primarily involve the metabolism of metal ions. By forming soluble complexes with metal ions, sodium metaphosphate can affect the availability of these ions for various biochemical processes . For instance, by chelating calcium ions, it can influence processes such as signal transduction, muscle contraction, and blood clotting, all of which depend on calcium .

Pharmacokinetics

Food and Drug Administration .

Result of Action

The primary result of sodium metaphosphate’s action is the formation of soluble complexes with metal ions. This can soften water by removing calcium and magnesium ions, prevent corrosion by chelating metal ions, and stabilize foods by binding to and sequestering metal ions .

Action Environment

The action of sodium metaphosphate can be influenced by various environmental factors. For instance, its solubility and therefore its ability to form complexes with metal ions can be affected by the pH and temperature of the solution . Furthermore, the presence of other ions can also influence its action, as they can compete with the target metal ions for complex formation .

生化学分析

Biochemical Properties

Sodium metaphosphate is a type of polyphosphate, a molecule that stores energy within its covalent bonds . In microbial cells, polyphosphate granules, which include sodium metaphosphate, are synthesized for both energy and phosphate storage and are degraded to produce nucleotide triphosphate or phosphate . The energy released from these carriers is used by the cell for the production of vital molecules such as amino acids, nucleobases, sugars, and lipids .

Cellular Effects

Sodium metaphosphate has been shown to have effects on mammalian cells. For instance, a six-chain form of sodium metaphosphate, sodium hexametaphosphate (SHMP), was found to induce calcium signaling in mouse oocytes . This suggests that sodium metaphosphate could potentially influence cell function by modulating intracellular calcium levels .

Molecular Mechanism

The molecular mechanism of sodium metaphosphate involves its role as a polyphosphate. Polyphosphates, including sodium metaphosphate, can directly regulate some processes in the cell and are used as phosphate donors in gene regulation . These processes are orchestrated by polyphosphate kinases, key enzymes capable of shifting both energy and phosphate in both directions, storage or consumption, of phosphate-energy control .

Temporal Effects in Laboratory Settings

It is known that sodium metaphosphate can be prepared by the dehydration of sodium phosphate

Metabolic Pathways

Sodium metaphosphate, as a type of polyphosphate, is involved in several metabolic pathways. Polyphosphates are used by cells for both energy and phosphate storage, and they are degraded to produce nucleotide triphosphate or phosphate . This suggests that sodium metaphosphate could potentially interact with enzymes or cofactors involved in these pathways.

準備方法

Synthetic Routes and Reaction Conditions: Sodium metaphosphate can be synthesized through several methods. One common method involves heating monosodium orthophosphate to generate sodium acid pyrophosphate, which is then further heated to produce sodium metaphosphate. The reactions are as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] [ 3 \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 \rightarrow (\text{NaPO}_3)_6 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium metaphosphate is often produced by heating a mixture of sodium carbonate and phosphoric acid. The mixture is heated to a high temperature, causing the components to react and form sodium metaphosphate. The resulting product is then rapidly cooled to prevent further polymerization.

化学反応の分析

Types of Reactions: Sodium metaphosphate undergoes various chemical reactions, including:

-

Hydrolysis: Sodium metaphosphate can hydrolyze in the presence of water to form orthophosphate. [ (\text{NaPO}_3)_6 + 6 \text{H}_2\text{O} \rightarrow 6 \text{NaH}_2\text{PO}_4 ]

-

Complexation: It can form complexes with metal ions, which is useful in water treatment processes.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Metal Ions: For complexation reactions.

Major Products:

Orthophosphate: Formed during hydrolysis.

Metal Complexes: Formed during complexation with metal ions.

類似化合物との比較

Sodium hexametaphosphate: A polymeric form of sodium metaphosphate with similar properties but a different molecular structure.

Sodium trimetaphosphate: Another related compound with a shorter chain length compared to sodium hexametaphosphate.

Uniqueness: Sodium metaphosphate is unique in its ability to form stable complexes with metal ions, making it highly effective in applications requiring metal ion sequestration. Its high solubility in water and ability to hydrolyze into orthophosphate also distinguish it from other similar compounds.

特性

CAS番号 |

10361-03-2 |

|---|---|

分子式 |

HNaO3P |

分子量 |

102.970 g/mol |

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChIキー |

WCACTRZRJNYFJJ-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[Na+] |

正規SMILES |

OP(=O)=O.[Na] |

Key on ui other cas no. |

14550-21-1 10361-03-2 10124-56-8 50813-16-6 |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant |

関連するCAS |

10124-56-8 (Parent) |

製品の起源 |

United States |

Q1: How does sodium metaphosphate disperse soils for mechanical analysis?

A1: Sodium metaphosphate acts as a deflocculating agent in soil analysis. It achieves this by replacing cations, especially calcium, from the soil's exchange complex with sodium. This exchange is driven by the formation of highly undissociated sodium calcium metaphosphate complexes, effectively removing free calcium ions and preventing their re-association with soil particles. [, ]

Q2: Can sodium metaphosphate affect the viscosity and density of soil suspensions used in mechanical analysis?

A2: Yes, the presence of sodium metaphosphate can significantly alter both the viscosity and density of soil suspensions compared to water, which is typically assumed in standard methods. Correction factors for both viscosity and density are recommended for accurate analysis. []

Q3: What is the molecular structure of sodium metaphosphate?

A3: Sodium metaphosphate exists as a long-chain polymer of phosphate units, (NaPO3)n. The "n" denotes a variable number of repeating units, reflecting the polymeric nature of the compound. [, ]

Q4: What is known about the structure of sodium trimetaphosphate in its crystalline form?

A4: Studies using 31P Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Magic Angle Spinning (MAS) and Double Quantum Filtered MAS techniques, have confirmed the presence of two distinct phosphorus sites in crystalline sodium trimetaphosphate, aligning with its crystal structure. []

Q5: How can 17O NMR spectroscopy be used to characterize the structure of sodium metaphosphate glass?

A5: 17O NMR, encompassing static echoes, MAS, and MQ-MAS spectra, provides valuable insights into the structure of sodium metaphosphate glass by distinguishing between bridging and non-bridging oxygen atoms in the phosphate network. []

Q6: How stable is sodium metaphosphate in aqueous solutions?

A6: While generally stable, the stability of sodium metaphosphate solutions can be influenced by factors like pH, temperature, and the presence of other ions. For instance, in the context of soil analysis, the age of the sodium metaphosphate solution can impact its effectiveness as a dispersing agent. []

Q7: Can sodium metaphosphate be used to modify the properties of other materials?

A8: Yes, sodium metaphosphate can be incorporated into various materials to modify their properties. For example, it has been used to enhance the compressive strength of vermiculite-based heat insulators by reacting with magnesium oxide in vermiculite. [, ]

Q8: Does sodium metaphosphate exhibit catalytic activity?

A9: While sodium metaphosphate itself might not be a traditional catalyst, its ability to form complexes and interact with metal ions can influence reaction pathways. This characteristic is evident in its use for dissolving chromite ores during platinum-group element extraction, a process where it enhances the solubility of chromite, facilitating the recovery of valuable metals. [, ]

Q9: Have computational methods been used to study sodium metaphosphate?

A10: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been employed to study the distribution of NMR parameters in sodium metaphosphate glass, offering insights into its structural characteristics at the atomic level. []

Q10: How does the chain length of sodium metaphosphate polymers affect its properties?

A11: The chain length of sodium metaphosphate polymers can significantly influence their physical and chemical properties. For example, shorter chains tend to have higher solubility and reactivity compared to longer chains. []

Q11: Are there strategies to enhance the stability of sodium metaphosphate formulations?

A12: Factors like pH, temperature, and the presence of other ingredients can impact the stability of sodium metaphosphate formulations. Strategies like optimizing pH, controlling storage temperature, and selecting compatible excipients can help enhance stability. []

Q12: What is known about the toxicity of sodium metaphosphate?

A13: Sodium metaphosphate has been the subject of safety assessments for its use in various applications. While generally considered safe at low concentrations, high doses can lead to adverse effects, primarily related to calcium chelation and its impact on kidneys and bones. [, ]

Q13: What safety considerations should be taken into account when using sodium metaphosphate in food applications?

A14: Given its calcium-binding properties, the use of sodium metaphosphate as a food additive requires careful consideration of potential impacts on calcium absorption and overall dietary intake. Regulatory bodies establish acceptable daily intake levels to ensure consumer safety. [, ]

Q14: What is the environmental fate of sodium metaphosphate?

A16: Sodium metaphosphate can undergo hydrolysis in the environment, breaking down into phosphates. The environmental impact of released phosphates depends on the receiving environment and its sensitivity to nutrient enrichment. []

Q15: Are there alternative compounds with similar properties to sodium metaphosphate?

A17: Yes, other phosphates, such as sodium tripolyphosphate and sodium hexametaphosphate, share some similarities with sodium metaphosphate in terms of their chelating and dispersing properties. The choice of the most suitable compound depends on the specific application and desired characteristics. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)